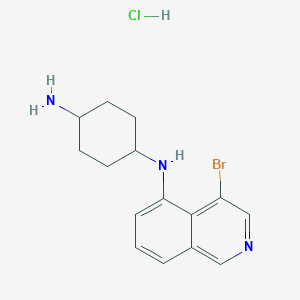
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile is an organic compound that features a furan ring attached to a naphthalene core with a hydroxyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a naphthalene derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of 4-(furan-3-yl)-7-oxonaphthalene-2-carbonitrile.
Reduction: Formation of 4-(furan-3-yl)-7-hydroxynaphthalene-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The furan ring can participate in π-π stacking interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(furan-2-yl)-7-hydroxynaphthalene-2-carbonitrile
- 4-(furan-3-yl)-6-hydroxynaphthalene-2-carbonitrile
- 4-(furan-3-yl)-7-hydroxynaphthalene-1-carbonitrile
Uniqueness
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile is unique due to the specific positioning of the furan ring and the hydroxyl group on the naphthalene core. This specific arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both a hydroxyl and a nitrile group provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C15H9NO2 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C15H9NO2/c16-8-10-5-12-7-13(17)1-2-14(12)15(6-10)11-3-4-18-9-11/h1-7,9,17H |
Clé InChI |
WYUPDTVRGPHHOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C=C(C=C2C3=COC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)





